

4-Bromo-8-methoxyquinoline solubility profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-8-methoxyquinoline**

Cat. No.: **B035057**

[Get Quote](#)

An In-depth Technical Guide to the Solubility Profile of **4-Bromo-8-methoxyquinoline**

Introduction

4-Bromo-8-methoxyquinoline is a substituted quinoline derivative, a class of heterocyclic aromatic compounds recognized for their broad applicability in medicinal chemistry and materials science.^[1] The quinoline scaffold is a key structural motif in numerous naturally occurring alkaloids and synthetic compounds with diverse therapeutic applications, including antimalarial, anticancer, and antiviral agents.^{[2][3]} The specific functionalization of **4-Bromo-8-methoxyquinoline**, featuring a bromine atom at the 4-position and a methoxy group at the 8-position, imparts unique physicochemical properties that influence its reactivity, biological activity, and, critically, its solubility.^[1] The bromine substituent can serve as a handle for further synthetic modifications, while the methoxy group can modulate the compound's electronic properties and bioavailability.^[1]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility profile of **4-Bromo-8-methoxyquinoline**. It moves beyond a simple data sheet to explain the theoretical underpinnings of its solubility behavior and provides detailed, field-proven protocols for its empirical determination. Understanding and accurately quantifying the solubility of this compound is a prerequisite for any application, from designing synthetic reactions to formulating it for biological screening and drug delivery systems.

Physicochemical Characterization

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The solid-state characteristics, in particular, dictate the energy required to break the crystal lattice, a key step in the dissolution process. **4-Bromo-8-methoxyquinoline** is typically a solid at room temperature.[4]

A single-crystal X-ray crystallography study has confirmed that the non-hydrogen atoms of the molecule are essentially coplanar.[5] In its crystalline form, molecules are linked by weak intermolecular C-H \cdots π (arene) interactions, forming one-dimensional chains.[5] This structural information is vital, as a stable crystal lattice will generally lead to lower aqueous solubility.

Table 1: Physicochemical Properties of **4-Bromo-8-methoxyquinoline**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ BrNO	[1][6][7]
Molecular Weight	~238.08 g/mol	[6][7]
CAS Number	103028-31-5	[1][4][7]
Appearance	Pale yellow to brownish or gray solid	[1][4]
Melting Point	98 - 102 °C	[4]
Boiling Point	336.9 \pm 22.0 °C (Predicted)	[4]
IUPAC Name	4-bromo-8-methoxyquinoline	[6]
SMILES	COC1=CC=CC2=C(C=CN=C21)Br	[6]
InChIKey	ZTCUNVSNCQDTQR-UHFFFAOYSA-N	[6]

Theoretical Solubility Considerations & Influencing Factors

The molecular structure of **4-Bromo-8-methoxyquinoline** allows for several a priori predictions regarding its solubility behavior.

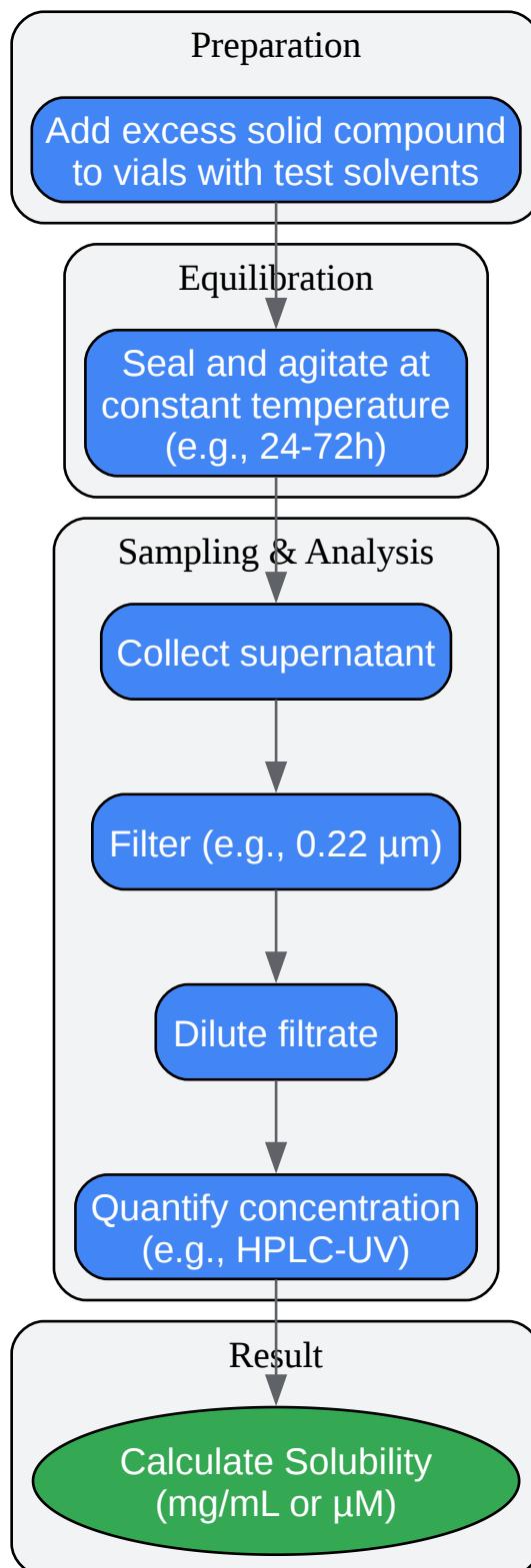
- Aqueous Solubility (pH-Dependence): The quinoline ring system contains a nitrogen atom, which is weakly basic.[\[2\]](#) This means the compound can be protonated in acidic conditions to form a more soluble salt. Therefore, the aqueous solubility of **4-Bromo-8-methoxyquinoline** is expected to be highly dependent on pH, with significantly greater solubility at lower pH values ($\text{pH} < \text{pK}_a$) compared to neutral or basic conditions. This is a critical consideration for any biological assays or oral formulation development.[\[2\]](#)
- Organic Solubility: The compound possesses a significant aromatic surface area and a halogen substituent (bromine), contributing to its lipophilic character. The presence of the methoxy group can also influence solubility.[\[1\]](#) Consequently, it is generally described as being soluble in organic solvents.[\[1\]](#) One would predict good solubility in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate, and potentially lower but still significant solubility in polar protic solvents like ethanol and methanol. Its solubility in highly nonpolar solvents like hexanes is expected to be limited.

The interplay between the energy required to overcome the crystal lattice forces and the energy released upon solvation in a given solvent will determine the final solubility value.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining the intrinsic, thermodynamic solubility is the shake-flask method.[\[8\]](#) This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.

Causality Behind Experimental Choices:


- Equilibration Time: A sufficient incubation time (typically 24-72 hours) is crucial to ensure true equilibrium is reached.[\[8\]](#) Premature analysis can lead to an underestimation of solubility.
- Temperature Control: Solubility is temperature-dependent. Maintaining a constant, defined temperature (e.g., 25 °C for room temperature or 37 °C for physiological studies) is essential for reproducibility.[\[8\]](#)

- Solid Phase Analysis: It is good practice to analyze the remaining solid post-equilibration (e.g., by DSC or XRPD) to confirm that no phase transition or degradation has occurred during the experiment, which would invalidate the results.
- Quantification Method: A specific and sensitive analytical method, such as HPLC-UV, is required to accurately quantify the concentration of the dissolved compound without interference from solvent components or impurities.^[9]

Step-by-Step Protocol:

- Preparation: Add an excess amount of solid **4-Bromo-8-methoxyquinoline** to a series of vials containing the selected solvents (e.g., Water, 0.1 M HCl, PBS pH 7.4, DMSO, Ethanol, Acetonitrile). "Excess" means enough solid remains visible after the equilibration period.
- Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Sampling: Carefully withdraw a sample from the clear supernatant.
- Filtration: Immediately filter the sample through a 0.22 µm syringe filter (select a filter material, e.g., PTFE, compatible with the solvent) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
- Dilution: Dilute the clear filtrate with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, see Section 5) to determine the concentration.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Workflow for Thermodynamic Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Table 2: Data Template for Thermodynamic Solubility of **4-Bromo-8-methoxyquinoline**

Solvent	Temperature (°C)	Measured Solubility (mg/mL)	Measured Solubility (mM)
Water	25		
0.1 M HCl	25		
PBS (pH 7.4)	25		
Ethanol	25		
Methanol	25		
DMSO	25		
Acetonitrile	25		
Dichloromethane	25		
Tetrahydrofuran (THF)	25		

Protocol: High-Throughput Kinetic Solubility Assessment

In early drug discovery, speed is often prioritized. Kinetic solubility methods, while less accurate than thermodynamic methods, offer rapid screening.[10] These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer and measuring the concentration of what remains in solution.

Step-by-Step Protocol (UV Absorption Method):

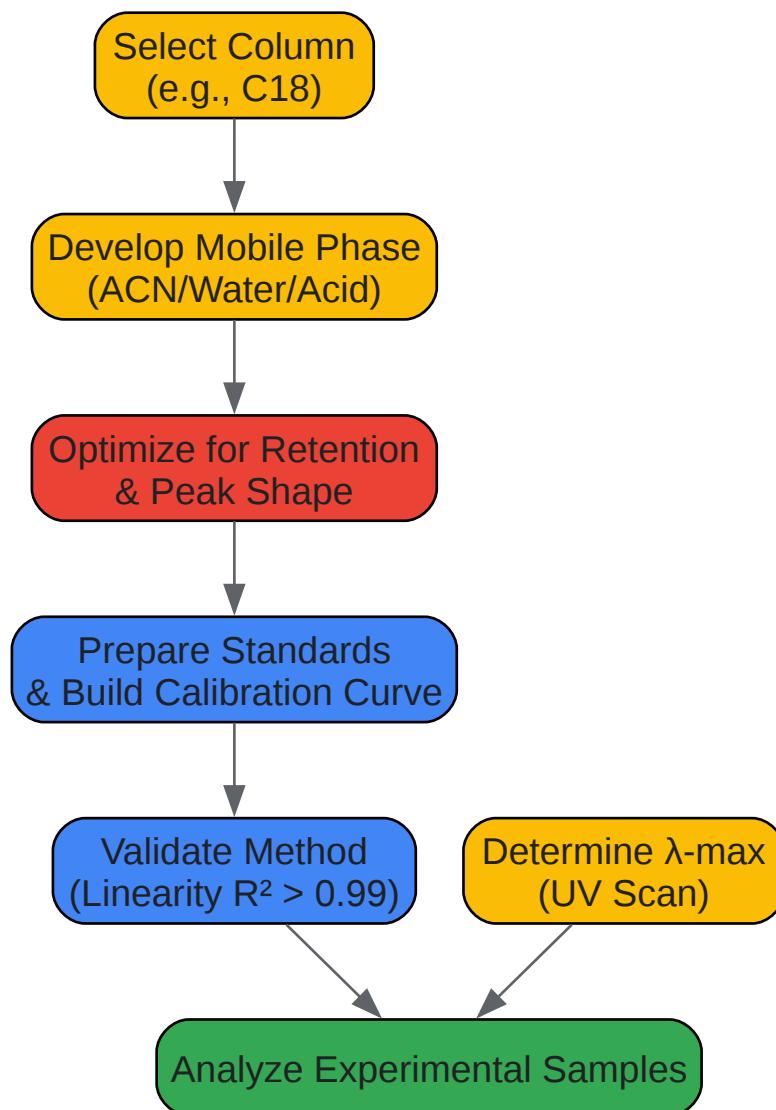
- Stock Solution: Prepare a high-concentration stock solution of **4-Bromo-8-methoxyquinoline** in 100% DMSO (e.g., 10 mM).
- Dispensing: In a 96-well plate, add aqueous buffer (e.g., PBS pH 7.4).
- Precipitation: Rapidly add a small volume of the DMSO stock solution to the buffer-containing wells. The final DMSO concentration should be low (e.g., 1-2%) to minimize co-

solvency effects.

- Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.
- Filtration: Transfer the contents to a 96-well filter plate and centrifuge to separate the precipitated solid from the solution.
- Analysis: Measure the UV absorbance of the clear filtrate in a UV-compatible 96-well plate using a plate reader.
- Calculation: Calculate the solubility using a pre-established calibration curve of the compound in the same buffer/DMSO mixture.[10]

Protocol: Analytical Quantification by RP-HPLC-UV

A robust and reliable analytical method is essential for accurate solubility determination.


Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard and highly effective technique.

Step-by-Step Protocol:

- Instrument & Column: Use an HPLC system with a UV detector and a standard C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m).
- Wavelength Selection: Determine the wavelength of maximum absorbance (λ -max) for **4-Bromo-8-methoxyquinoline** by running a UV scan. Set the detector to this wavelength for maximum sensitivity.
- Mobile Phase Development:
 - Start with a simple isocratic mobile phase, such as 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure sharp peak shapes.
 - Adjust the ratio to achieve a retention time of 2-10 minutes.
 - Ensure the compound is fully soluble in the mobile phase.

- Calibration Curve:
 - Prepare a series of standard solutions of known concentrations from a stock solution.
 - Inject each standard and record the peak area.
 - Plot peak area versus concentration to create a calibration curve. Ensure the correlation coefficient (R^2) is >0.99 for linearity.
- Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and record the peak area.
- Concentration Calculation: Use the calibration curve equation to calculate the concentration of the compound in the injected sample.

Logical Flow for HPLC Method Development

[Click to download full resolution via product page](#)

Caption: Logical flow for developing an HPLC-UV quantification method.

Safety & Handling

As with any laboratory chemical, **4-Bromo-8-methoxyquinoline** must be handled with appropriate care. All chemical products should be treated as having unknown hazards until fully characterized.^[4]

- Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes serious eye damage (H318).^{[4][6]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11][12]
- Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[13]
- Storage: Store in a tightly sealed container in a dry, room-temperature environment.[4]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While specific quantitative solubility data for **4-Bromo-8-methoxyquinoline** is not widely published, its molecular structure provides a strong basis for predicting its behavior. Its solubility is expected to be low in neutral aqueous media but will increase significantly in acidic conditions due to the basic quinoline nitrogen. It is anticipated to be readily soluble in a range of common organic solvents. This guide provides the necessary theoretical framework and detailed, validated experimental protocols—from the gold-standard shake-flask method to a robust HPLC-UV quantification workflow—to enable researchers to comprehensively and accurately determine the solubility profile of **4-Bromo-8-methoxyquinoline**. This empirical data is fundamental for advancing its use in any research or development application.

References

- **4-Bromo-8-methoxyquinoline** | C10H8BrNO | CID 15112546.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- **4-Bromo-8-methoxyquinoline** | CAS 103028-31-5. Hoffman Fine Chemicals. [Link]
- 4-Amino-3-bromo-8-methoxyquinoline | C10H9BrN2O | CID 45925851.
- solubility experimental methods.pptx. Slideshare. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- **4-Bromo-8-methoxyquinoline**. National Center for Biotechnology Information, U.S.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information,

U.S.

- Bromination of 8-substituted quinolines. Reagents and conditions.
- 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9. AMERICAN ELEMENTS. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 103028-31-5: 4-Bromo-8-methoxyquinoline | CymitQuimica [cymitquimica.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-8-methoxyquinoline | C10H8BrNO | CID 15112546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. solubility experimental methods.pptx [slideshare.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.fi [fishersci.fi]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4-Bromo-8-methoxyquinoline solubility profile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035057#4-bromo-8-methoxyquinoline-solubility-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com